2-Fluoro-1-(3-methylphenyl)ethan-1-amine
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Overview
Description
2-Fluoro-1-(3-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12FN It is a derivative of phenylethylamine, where the phenyl ring is substituted with a fluorine atom at the second position and a methyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-1-(3-methylphenyl)ethan-1-amine can be achieved through several methods. One common approach involves the reaction of 3-methylbenzylamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent being added slowly to the amine in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One such method could be the catalytic hydrogenation of a precursor compound, such as 2-Fluoro-1-(3-methylphenyl)ethanone, in the presence of a suitable catalyst like palladium on carbon (Pd/C). This method allows for the efficient production of the desired amine on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-1-(3-methylphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding alkane or alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Scientific Research Applications
2-Fluoro-1-(3-methylphenyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving the interaction of fluorinated amines with biological systems.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-1-(3-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, potentially leading to altered biological activity. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Fluoro-1-(3-methylphenyl)ethan-1-amine can be compared with other similar compounds, such as:
2-Fluoro-1-(4-methylphenyl)ethan-1-amine: Similar structure but with the methyl group at the fourth position.
2-Fluoro-1-(3-methoxyphenyl)ethan-1-amine: Similar structure but with a methoxy group instead of a methyl group.
2-Methylphenethylamine: Lacks the fluorine substitution.
The uniqueness of this compound lies in the specific positioning of the fluorine and methyl groups, which can influence its chemical reactivity and biological activity in distinct ways.
Properties
Molecular Formula |
C9H12FN |
---|---|
Molecular Weight |
153.20 g/mol |
IUPAC Name |
2-fluoro-1-(3-methylphenyl)ethanamine |
InChI |
InChI=1S/C9H12FN/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9H,6,11H2,1H3 |
InChI Key |
MVGSBIVOCKBMHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CF)N |
Origin of Product |
United States |
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